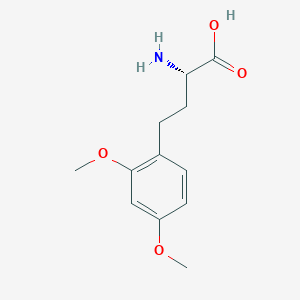

2,4-Dimethoxy-L-homophenylalanine

Description

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids are variants of the 20 proteinogenic amino acids that are not naturally encoded in the genome. Their deliberate incorporation into peptide chains is a cornerstone of modern chemical biology and drug discovery. These custom-designed building blocks allow chemists to introduce novel functionalities, enhance proteolytic stability, and enforce specific three-dimensional structures.

2,4-Dimethoxy-L-homophenylalanine belongs to a specific subset of ncAAs known as "homo-amino acids." These are characterized by the insertion of an additional methylene (B1212753) (-CH2-) group into their structure. In this case, L-homophenylalanine is an analogue of L-phenylalanine with an extra carbon in its side chain, extending the distance between the alpha-carbon and the phenyl ring. nih.govmatrix-fine-chemicals.com This extension provides greater conformational flexibility and alters the spatial presentation of the aromatic side chain, which can be crucial for modulating biological activity. The further modification of the phenyl ring with two methoxy (B1213986) groups places this compound into the category of highly derivatized ncAAs, designed for very specific research purposes.

Significance of Dimethoxylated Aromatic Side Chains in Amino Acid Scaffolds

The aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan are critical for a variety of biological functions, including stabilizing protein structures through hydrophobic and stacking interactions. nih.gov The addition of substituents to this aromatic ring can profoundly alter these properties.

The two methoxy (-OCH3) groups on the phenyl ring of this compound introduce several key changes:

Electronic Effects: Methoxy groups are strong electron-donating groups, which increases the electron density of the aromatic ring. This can enhance cation-π interactions, where the electron-rich ring interacts favorably with positive charges, a common feature in receptor binding pockets.

Steric Influence: The methoxy groups add significant bulk to the phenyl ring, which can be used to create specific steric constraints within a peptide. This bulk can force a peptide backbone into a particular conformation (e.g., a specific turn or helical structure), which is a valuable strategy in designing peptidomimetics with fixed, active geometries. epa.gov

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, introducing new potential interactions with biological targets that are not possible with the unsubstituted ring of phenylalanine.

Hydrophobicity and Solubility: The methoxy groups also modify the hydrophobicity of the side chain, which can influence how a peptide folds and interacts with its environment, including cell membranes.

The specific 2,4-substitution pattern provides an asymmetric distribution of these effects, offering a unique tool for probing molecular interactions compared to other substitution patterns (e.g., 3,4-dimethoxy or 2,5-dimethoxy). thermofisher.com

Overview of Research Trajectories for Complex Amino Acid Derivatives

Complex amino acid derivatives like this compound are not typically used as general-purpose building blocks but are synthesized for highly targeted applications. The research trajectories for such a compound are primarily in fields that require precise control over molecular architecture.

Peptidomimetics and Conformational Studies: A major application is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. epa.gov By incorporating this rigid and electronically distinct amino acid, researchers can study how specific side-chain conformations influence receptor binding and signaling. The fixed orientation of the bulky side chain can help lock a peptide into its bioactive conformation, a key strategy in drug design.

Drug Discovery and Development: The parent compound, L-homophenylalanine, is a known precursor in the synthesis of several important pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. thermofisher.comsigmaaldrich.com Ring-substituted analogues like this compound represent next-generation building blocks. They could be used in the synthesis of novel drug candidates where the methoxy groups serve to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic profile. The substitutions provide a chemical handle to optimize interactions within a drug target's binding site. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-4-(2,4-dimethoxyphenyl)butanoic acid |

| Molecular Formula | C₁₂H₁₇NO₄ |

| Molecular Weight | 239.27 g/mol |

| CAS Number | Not available in public literature |

| Physical State | Not available in public literature |

| Solubility | Not available in public literature |

Note: Properties are calculated or inferred based on structure, as specific experimental data is not widely published.

Table 2: Structural Comparison of Related Amino Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Phenylmethyl side chain. |

| L-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | Phenylethyl side chain (one extra -CH₂- group). nih.gov |

| This compound | C₁₂H₁₇NO₄ | 239.27 | Phenylethyl side chain with two methoxy groups at positions 2 and 4. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUNXUPUQUYGLI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CC[C@@H](C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of 2,4 Dimethoxy L Homophenylalanine

Synthesis of Functionalized Derivatives

The functionalization of 2,4-dimethoxy-L-homophenylalanine can be strategically directed at its N-terminus, C-terminus, or its aromatic side chain, allowing for the synthesis of a wide array of derivatives with tailored properties.

N-Substituted and C-Terminal Modifications

Modifications at the N-terminus and C-terminus of this compound are fundamental for its use in peptide synthesis and for modulating its physicochemical properties.

N-Substitution: The primary amine group of the amino acid can be modified through various reactions. A common strategy involves the introduction of protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, which are essential for stepwise peptide synthesis. youtube.comyoutube.com Beyond protection, N-alkylation can introduce diverse substituents. For instance, N-alkylation with Boc-homopiperazine has been utilized in the synthesis of analogs. nih.gov These modifications can influence the molecule's conformation and its interactions with biological targets.

C-Terminal Modification: The carboxylic acid at the C-terminus can be converted into esters, amides, or other functional groups. nih.gov Esterification, for example, can enhance the lipophilicity of the molecule. nih.govbiosynth.com C-terminal amidation is another common modification that can alter the charge and hydrogen bonding capacity of the molecule, potentially increasing its stability against enzymatic degradation. biosynth.com These modifications are crucial for creating peptidomimetics and for fine-tuning the properties of the final compound. For instance, the conversion of the C-terminal carboxylic acid to amides or esters has been shown to significantly affect the self-assembly and hydrogelation properties of related Fmoc-protected amino acids. nih.gov

| Modification Type | Reagents/Conditions | Purpose | Reference |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Amine protection for synthesis | nih.gov |

| N-Fmoc Protection | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Amine protection in SPPS | youtube.comyoutube.com |

| C-Terminal Esterification | Alcohol, Acid catalyst | Increase lipophilicity, protection | nih.gov |

| C-Terminal Amidation | Amine, Coupling agent | Enhance stability, alter charge | biosynth.com |

Side-Chain Functionalization Strategies

The dimethoxy-substituted phenyl ring of this compound offers opportunities for further functionalization, although this is less commonly explored than N- and C-terminal modifications. Strategies for modifying aromatic side chains in similar amino acids, such as phenylalanine, can provide insights. These can include electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions to introduce new functional groups. rsc.org For example, the incorporation of halogen atoms onto the phenyl ring of phenylalanine derivatives has been shown to influence self-assembly properties. rsc.org Such modifications on the this compound side chain could be used to create analogs with altered electronic and steric properties for structure-activity relationship studies.

Incorporation into Peptidic Structures

The integration of this compound into peptide chains is a key application, enabling the creation of novel peptides with potentially unique conformations and properties. Both solid-phase and solution-phase synthesis methods are employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a powerful and widely used technique for assembling peptides in a stepwise manner on a solid support. youtube.comyoutube.com The use of Fmoc- or Boc-protected this compound is central to its incorporation via SPPS. youtube.com The general cycle of SPPS involves:

Attachment of the first protected amino acid to a resin. youtube.com

Deprotection of the N-terminus. youtube.com

Coupling of the next protected amino acid using a coupling agent. youtube.comamericanpeptidesociety.org

Repetition of the deprotection and coupling steps until the desired sequence is assembled. youtube.com

Cleavage of the peptide from the resin and removal of side-chain protecting groups. youtube.com

SPPS allows for the efficient synthesis of peptides containing this compound, facilitating the exploration of its impact on peptide structure and function.

| SPPS Step | Typical Reagents | Purpose | Reference |

| Resin Loading | Protected Amino Acid, Linker, Resin | Anchoring the first amino acid | youtube.com |

| N-α-Deprotection | Piperidine (for Fmoc), TFA (for Boc) | Exposing the amine for coupling | youtube.com |

| Amino Acid Coupling | HATU, HBTU, DIC/HOBt | Peptide bond formation | youtube.comamericanpeptidesociety.org |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Releasing the final peptide | youtube.com |

Solution-Phase Peptide Synthesis Incorporating the Compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis or for specific peptide segments. nih.govyoutube.com In this approach, protected amino acids are coupled in a suitable solvent. americanpeptidesociety.orgnih.gov The key challenge in solution-phase synthesis is the purification of the product after each coupling step. youtube.com Techniques like extraction and crystallization are used for purification. nih.gov The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt) is common to facilitate the formation of the peptide bond. americanpeptidesociety.org Solution-phase methods can be advantageous for producing di- or tri-peptides containing this compound, which can then be used as building blocks in larger peptide syntheses.

Formation of Homologs and Analogs for Structure-Activity Relationship Studies (Excluding Pharmacological Activity)

The synthesis of homologs and analogs of this compound is crucial for understanding how structural modifications influence its chemical and physical properties. These studies, independent of pharmacological outcomes, provide fundamental insights into molecular interactions.

Homologs can be created by altering the length of the alkyl chain connecting the phenyl ring to the α-carbon. For instance, replacing the ethyl group with a methyl or propyl group would yield different homologs.

Positional Isomerism of Methoxy (B1213986) Groups

The specific placement of methoxy groups on the phenyl ring of L-homophenylalanine is a critical determinant of the compound's biological effects. The 2,4-dimethoxy substitution pattern is just one of several possibilities that have been explored to establish structure-activity relationships (SAR).

Research into methoxy-substituted L-phenylalanine and its analogs has shown that altering the position of these groups can significantly impact their pharmacological properties. For instance, a study on L-aspartyl-L-phenylalanine methyl ester, a dipeptide sweetener, revealed that the introduction of a methoxy group at the para (4-) position drastically reduces or eliminates its sweet taste. nih.gov Conversely, ortho (2-) methoxy substitution had a less pronounced effect on sweetness. nih.gov This highlights the sensitivity of biological receptors to the substitution pattern on the aromatic ring.

While direct comparative studies on the biological activity of all positional isomers of dimethoxy-L-homophenylalanine are not extensively detailed in the available literature, the synthesis of various methoxy-substituted phenylalanine derivatives is a common strategy in drug discovery. researchgate.net For example, L-3,4-dimethoxyphenylalanine has been synthesized chemoenzymatically for potential applications. researchgate.net The exploration of different isomers, such as 3,4-dimethoxy, 2,5-dimethoxy, and 3,5-dimethoxy, allows researchers to probe the spatial and electronic requirements of biological targets.

Table 1: Positional Isomers of Dimethoxy-L-homophenylalanine

| Isomer | Methoxy Group Positions |

| This compound | 2 and 4 |

| 3,4-Dimethoxy-L-homophenylalanine | 3 and 4 |

| 2,5-Dimethoxy-L-homophenylalanine | 2 and 5 |

| 3,5-Dimethoxy-L-homophenylalanine | 3 and 5 |

Lengthening/Shortening of the Aliphatic Side Chain

The aliphatic side chain of this compound, which extends from the aromatic ring to the amino acid core, can also be a target for structural modification. L-homophenylalanine itself is an analog of L-phenylalanine with an additional methylene (B1212753) group in its side chain. nih.gov Varying the length of this chain can influence the molecule's transport, metabolism, and interaction with enzymes.

Studies on primaquine, an antimalarial drug, have shown that modifications to its aliphatic side chain can affect its metabolism. For example, placing a methyl group on the alpha-carbon of the side chain slightly decreased the rate of oxidative deamination. nih.gov While not directly involving this compound, this research demonstrates the principle that altering the side chain can impact a molecule's metabolic fate.

In the context of amino acid transporters, the structure of the side chain is crucial. For instance, L-phenylglycine, which has a shorter side chain than L-phenylalanine, is a substrate for the L-type amino acid transporter 1 (LAT1) but with lower affinity. nih.gov Conversely, increasing the rigidity and bulk of the side chain can enhance interactions with this transporter. nih.gov These findings suggest that both shortening the side chain of this compound to a phenylalanine derivative or lengthening it could significantly alter its biological transport and activity.

Table 2: Potential Aliphatic Side Chain Modifications of this compound

| Modification | Resulting Amino Acid Type |

| Removal of one methylene group | 2,4-Dimethoxy-L-phenylalanine |

| Addition of one methylene group | 2,4-Dimethoxy-L-bishomophenylalanine |

Modifications to the Aromatic Ring System

Beyond altering the methoxy groups, other modifications to the aromatic ring of this compound can be made to further explore the SAR. This can include the introduction of different substituents or replacing the phenyl ring with another aromatic system.

The introduction of various substituents onto the phenyl ring of phenylalanine analogs has been widely studied. For example, the synthesis of fluorinated phenylalanines is a significant area of research in drug development, as the introduction of fluorine can modulate properties like acidity, hydrophobicity, and bioavailability. beilstein-journals.org Similarly, the synthesis of L-4-nitrophenylalanine involves the nitration of L-phenylalanine, creating a precursor for various pharmaceutical compounds. researchgate.net Halogenation of the phenylalanine ring has also been shown to influence its interaction with amino acid transporters. nih.gov

Furthermore, the phenyl ring itself can be replaced with other aromatic systems, such as pyridine (B92270), to create novel analogs. researchgate.net The 2,5-dimethylphenyl scaffold is another structural feature found in many antimicrobial compounds. nih.gov These modifications can lead to compounds with entirely different biological profiles.

Table 3: Examples of Aromatic Ring Modifications

| Modification Type | Specific Example | Potential Effect |

| Halogenation | Introduction of fluorine, chlorine, or bromine | Alters electronic properties and transporter affinity |

| Nitration | Addition of a nitro group | Can serve as a synthetic handle for further derivatization |

| Hydroxylation | Replacement of a methoxy group with a hydroxyl group | Changes hydrogen bonding potential and solubility |

| Ring System Replacement | Substitution of the phenyl ring with a pyridine or thiophene (B33073) ring | Creates novel chemical scaffolds with different properties |

Biocatalytic and Enzymatic Interactions Involving 2,4 Dimethoxy L Homophenylalanine Excluding Human Metabolism/physiology

Substrate Specificity Profiling of Enzymes

The ability of enzymes to recognize and transform non-natural substrates like 2,4-Dimethoxy-L-homophenylalanine is a key area of research in biocatalysis. Studies have focused on several classes of enzymes to probe the limits of their substrate tolerance.

Aromatic Ammonia-Lyases (AALs) and Phenylalanine Ammonia-Lyases (PALs)

Phenylalanine Ammonia-Lyases (PALs) are enzymes that catalyze the non-oxidative deamination of L-phenylalanine to (E)-cinnamic acid. While their primary substrate is L-phenylalanine, some PALs exhibit promiscuous activity towards other aromatic amino acids. Research into the substrate specificity of PALs has shown that modifications to the phenyl ring and the length of the amino acid side chain can significantly impact enzyme activity.

For instance, studies on PAL from Petroselinum crispum (PcPAL) have explored its activity with a variety of phenylalanine analogs. While specific data on this compound is not extensively documented in widely available literature, the known substrate preferences of PALs suggest that the presence of two methoxy (B1213986) groups on the aromatic ring and the extended homophenylalanine side chain would likely make it a poor substrate compared to L-phenylalanine. The bulky methoxy groups at the 2 and 4 positions could create steric hindrance within the enzyme's active site, impeding optimal binding and catalysis.

Transaminases and Amino Acid Dehydrogenases

Transaminases (TAs), also known as aminotransferases, are crucial enzymes for the synthesis of chiral amines and amino acids. Their ability to transfer an amino group from a donor molecule to a keto acid acceptor makes them valuable biocatalysts. The substrate scope of various TAs has been investigated to include non-natural amino acids.

Similarly, Amino Acid Dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to their corresponding L- or D-amino acids, using ammonia (B1221849) and a nicotinamide (B372718) cofactor. The substrate specificity of AADHs is a critical factor in their application for the synthesis of unnatural amino acids. Engineered AADHs have shown promise in accommodating bulky substrates. For example, a mutant phenylalanine dehydrogenase from Bacillus badius has demonstrated the ability to synthesize L-homophenylalanine, indicating that the enzyme's active site can accommodate the longer side chain. While direct studies on this compound are limited, these findings suggest that engineered AADHs could potentially accept this substituted homophenylalanine as a substrate.

Enzyme Kinetic Studies with the Compound

Detailed enzyme kinetic studies involving this compound are not widely reported in public literature. Such studies would typically involve determining key kinetic parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to quantify the efficiency of an enzyme with this specific substrate. The expected outcome of such studies would likely show a higher K_m value and a lower k_cat value compared to the enzyme's natural substrate, reflecting reduced binding affinity and slower conversion rates due to the compound's non-natural structure.

Structural Biology of Enzyme-Ligand Complexes (Computational and Experimental)

Experimental structural data, such as X-ray crystallography or NMR spectroscopy, of enzyme-ligand complexes involving this compound are scarce. However, computational modeling and docking simulations can provide valuable insights into the potential binding modes of this compound within an enzyme's active site.

For an enzyme like PAL, computational docking could predict how the dimethoxy-substituted aromatic ring and the extended side chain of this compound fit within the active site. These models could reveal potential steric clashes or suboptimal orientations that would explain lower catalytic efficiency. Such studies are crucial for guiding protein engineering efforts aimed at creating novel biocatalysts with tailored specificities for unnatural amino acids.

Theoretical Biosynthesis Pathways in Engineered Organisms

The biosynthesis of unnatural amino acids like this compound in engineered microorganisms represents a significant goal in metabolic engineering. While natural biosynthetic pathways for this specific compound are not known, theoretical pathways can be designed by combining enzymes from different organisms into a host like E. coli.

A plausible theoretical pathway could start from a common metabolic intermediate, such as chorismate. The pathway could involve the following hypothetical steps:

Synthesis of a precursor keto acid: This would involve a series of enzymatic reactions to construct the 2,4-dimethoxy-homophenylpyruvate skeleton. This could potentially be achieved through engineered enzymes that can act on appropriately substituted precursors.

Reductive amination: The final step would involve the conversion of the keto acid to this compound. This could be catalyzed by an engineered transaminase or amino acid dehydrogenase with specificity for this bulky substrate.

This approach would require the careful selection and engineering of enzymes to create a functional de novo pathway for the production of this compound in a microbial host.

Applications of 2,4 Dimethoxy L Homophenylalanine in Academic and Research Contexts Excluding Clinical/dosage/safety

As a Chiral Building Block in Organic Synthesis

The inherent chirality of 2,4-Dimethoxy-L-homophenylalanine, coupled with its distinct functional groups (an amine, a carboxylic acid, and a dimethoxy-substituted aromatic ring), establishes it as a significant chiral building block in organic synthesis. enamine.net Chiral building blocks are essential in the development of new molecules, particularly in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for biological activity. enamine.net The use of such optically pure starting materials allows for the construction of complex molecular architectures with a high degree of stereochemical control. enamine.net

While direct examples of this compound as a precursor for complex heterocyclic systems are not extensively detailed in the available literature, the general principles of amino acid chemistry suggest its potential in this area. Amino acids are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, including lactams, piperazines, and benzodiazepines. The functional groups of this compound could be strategically manipulated to participate in cyclization reactions, leading to the formation of novel heterocyclic scaffolds. The dimethoxyphenyl moiety would be incorporated into the final structure, potentially influencing its biological and physical properties.

This compound is itself a non-natural amino acid and can serve as a starting point for the synthesis of other, more complex non-natural amino acid derivatives. sigmaaldrich.com The field of non-natural amino acids has expanded significantly, providing researchers with tools to probe protein structure and function, develop novel therapeutic agents, and create new biomaterials. sigmaaldrich.comprinceton.edu The chemical handles on this compound—the amino group, the carboxylic acid, and the aromatic ring—can be selectively modified. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be esterified or converted to an amide, and the aromatic ring can undergo further electrophilic substitution, although the existing methoxy (B1213986) groups would direct incoming substituents to specific positions. These modifications can lead to a diverse library of new amino acid derivatives with tailored properties.

| Potential Modification | Functional Group | Resulting Derivative Class |

| Acylation/Alkylation | Amino Group | N-substituted amino acids |

| Esterification/Amidation | Carboxylic Acid | Amino acid esters/amides |

| Electrophilic Substitution | Aromatic Ring | Further substituted aromatic amino acids |

The incorporation of non-natural amino acids like this compound into peptides is a key strategy for creating peptide mimetics and constrained peptides. nih.gov Peptides often suffer from poor metabolic stability and low bioavailability, which limits their therapeutic potential. sigmaaldrich.com By replacing natural amino acids with non-natural counterparts, researchers can introduce conformational constraints and resistance to enzymatic degradation.

In Bioconjugation and Probe Development for Research

The development of bioconjugation techniques and molecular probes is crucial for understanding complex biological processes. nih.gov Non-natural amino acids are increasingly being used to introduce unique chemical functionalities into proteins, enabling site-specific labeling and the attachment of probes. nih.gov While direct evidence for the use of this compound in this context is limited, its structure presents conceptual possibilities.

For research purposes, the aromatic ring of this compound could be modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow for the "click" chemistry-mediated attachment of fluorescent dyes, affinity tags, or other reporter molecules. rsc.org The ability to site-specifically incorporate such a modified amino acid into a protein of interest would provide a powerful tool for studying protein localization, interactions, and dynamics within a cellular environment.

As a Standard or Reagent in Analytical Chemistry Research

In analytical chemistry, well-characterized compounds are essential as standards for method development and validation. This compound, with its defined structure and properties, can serve as a standard in chromatographic and spectroscopic techniques. For example, it could be used to calibrate high-performance liquid chromatography (HPLC) systems or as a reference compound in nuclear magnetic resonance (NMR) or mass spectrometry (MS) studies involving other non-natural amino acids.

Furthermore, derivatives of this compound could be synthesized for use as chiral resolving agents in the separation of enantiomers. The inherent chirality of the molecule, combined with the potential for tailored interactions through its functional groups, makes it a candidate for the development of novel chiral selectors.

Utilization in Material Science for Bio-Inspired Polymers (Conceptual)

The field of material science is increasingly looking to biological building blocks to create novel polymers with unique properties. Amino acids, as the monomers of proteins, are a natural choice for the development of bio-inspired materials. While the use of this compound in this area is currently conceptual, its structure suggests intriguing possibilities.

Polymers incorporating this non-natural amino acid could exhibit interesting self-assembly properties due to the specific interactions mediated by the dimethoxyphenyl side chains. These interactions could lead to the formation of well-ordered nanostructures, such as nanofibers or hydrogels. The presence of the methoxy groups could also influence the material's hydrophobicity and its interactions with other molecules or surfaces. Such bio-inspired polymers could find applications in areas like tissue engineering, drug delivery, and nanotechnology. The development of such materials would be a testament to the versatility of non-natural amino acids as building blocks for functional materials.

Future Directions and Emerging Research Avenues for 2,4 Dimethoxy L Homophenylalanine

Development of Novel Stereoselective Synthetic Methods

The precise three-dimensional arrangement of atoms is critical to the function of bioactive molecules like 2,4-Dimethoxy-L-homophenylalanine. Future research will prioritize the development of more efficient and highly stereoselective synthetic methods to produce this compound in its enantiomerically pure form.

Current strategies often rely on classical resolution or chiral pool synthesis, but emerging methodologies promise greater control and versatility. One promising area is the advancement of asymmetric catalysis. For instance, palladium-catalyzed cross-coupling reactions, which have been used to prepare related unnatural amino acids like 4-methoxyhomophenylalanine, could be adapted for this purpose. nih.gov This approach involves coupling a chiral starting material with an appropriate aromatic partner, guided by a palladium catalyst to ensure high stereoselectivity. nih.gov

Another key direction is the use of synergistic catalytic systems. Researchers at the University of California have demonstrated a novel method that combines engineered photoredox enzymes with pyridoxal (B1214274) phosphate (B84403) (PLP) enzymes. universityofcalifornia.edu This dual catalytic approach can create challenging stereochemical dyads and triads in a single, protecting-group-free step with excellent control over both diastereoselectivity and enantioselectivity. universityofcalifornia.edu Applying such a platform to the synthesis of this compound could provide a streamlined and highly efficient route to the desired L-isomer.

Future efforts will likely focus on developing catalytic systems that are not only highly selective but also scalable and economically viable, reducing the barriers to the broader use of this compound in research and development.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Cross-Coupling | Utilizes transition metal catalysts (e.g., Palladium) to couple achiral precursors with a chiral auxiliary or catalyst, guiding the formation of the desired stereoisomer. nih.govnih.gov | High stereoselectivity, potential for diverse substrate scope. |

| Synergistic Enzyme Catalysis | Combines multiple enzyme systems (e.g., photoredox and PLP-dependent enzymes) to perform complex transformations in a single pot. universityofcalifornia.edu | Excellent diastereo- and enantiocontrol, protecting-group-free synthesis. universityofcalifornia.edu |

| Chiral Phase-Transfer Catalysis | Employs chiral catalysts to control the stereoselective alkylation of glycine-derived precursors. nih.gov | Applicable to a wide range of benzyl (B1604629) bromide derivatives for creating diverse analogues. nih.gov |

Exploration of New Biocatalysts with Tailored Specificity

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled specificity and operates under mild, environmentally friendly conditions. A major future direction for this compound is the discovery and engineering of biocatalysts for its efficient synthesis. nih.govduke.edu

Enzymes are increasingly used in the synthesis of ncAAs due to their impressive control over stereochemistry. nih.govresearchgate.net Key enzyme classes for this purpose include PLP-dependent enzymes like aminotransferases, which can selectively transfer an amino group to a keto-acid precursor. nih.gov Directed evolution, a powerful protein engineering technique, can be used to modify the active site of existing enzymes, tailoring their specificity to accept the unique keto-acid precursor of this compound.

Furthermore, researchers are exploring "new-to-nature" enzymes that catalyze reactions not found in the natural world. nih.govduke.edu For example, engineered tryptophan synthase (TrpB) has been shown to catalyze reactions with nucleophiles other than its natural substrate, indole, to produce a variety of ncAAs. researchgate.net By engineering the TrpB enzyme, it may be possible to develop a biocatalyst that directly couples an appropriate precursor with the 2,4-dimethoxyphenyl moiety. This approach leverages the inherent selectivity of a macromolecular catalyst to access molecules that are challenging to create through traditional chemical synthesis. nih.govduke.edu

| Biocatalyst Type | Mechanism of Action | Potential for this compound |

| Engineered Aminotransferases | Transfer of an amino group from a donor molecule to a specific keto-acid precursor. nih.gov | Highly stereoselective production of the L-amino acid from its corresponding α-keto acid. |

| Engineered Tryptophan Synthase (TrpB) | Catalyzes the β-functionalization of serine with various nucleophiles. researchgate.net | Potential for direct synthesis by evolving the enzyme to accept a 2,4-dimethoxyphenyl-based nucleophile. |

| Engineered Lyases | Catalyze the addition or removal of functional groups, often creating new carbon-carbon bonds. nih.gov | Could be designed to assemble the carbon skeleton of the amino acid from simpler precursors. |

Integration into Automated Synthesis Platforms

The rapid and reliable synthesis of peptides and small proteins is crucial for research and therapeutic development. A significant future direction is the integration of this compound into automated synthesis platforms.

Recent breakthroughs have led to the development of tabletop automated flow synthesis machines that can rapidly assemble long peptide chains. drugtargetreview.com These systems, nicknamed the "Amidator," can incorporate non-natural amino acids into a growing polypeptide chain in a matter of hours, a dramatic reduction in time compared to traditional methods. drugtargetreview.com Ensuring that protected forms of this compound are compatible with these automated solid-phase peptide synthesis (SPPS) technologies will be key to its widespread adoption.

Beyond peptide synthesis, automated platforms for cell-free protein synthesis are also emerging. google.com These systems allow for the flexible incorporation of ncAAs by adding an orthogonal aminoacyl-tRNA synthetase/tRNA pair to the reaction mixture. Developing a specific synthetase-tRNA pair for this compound would enable its programmed incorporation into proteins at any desired site, opening the door to creating novel enzymes and protein-based therapeutics. Future work will focus on optimizing the efficiency of incorporation and scaling up these automated systems for manufacturing. nih.gov

Expanding Applications in Chemo-Biological Tools

The unique properties of this compound make it an attractive building block for creating sophisticated chemo-biological tools. These tools are designed to probe, visualize, and manipulate biological systems with high precision.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dimethoxy-L-homophenylalanine, and what methodological considerations are critical for optimizing yield and purity?

- Answer : Synthesis typically involves introducing methoxy groups at positions 2 and 4 of the phenyl ring in a homophenylalanine backbone. A common approach is:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during methoxylation .

Methoxylation : Electrophilic aromatic substitution with methoxy groups using reagents like dimethyl sulfate or methyl iodide under alkaline conditions .

Deprotection and purification : Remove protecting groups with trifluoroacetic acid (TFA) or piperidine, followed by HPLC purification to isolate enantiomerically pure product .

- Key considerations : Solvent choice (e.g., anhydrous dichloromethane for moisture-sensitive steps) and reaction temperature (controlled to avoid racemization).

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify methoxy group positions and homophenylalanine backbone .

- Chiral HPLC : Columns like Chirobiotic T or Crownpak CR(+) to confirm >99% enantiomeric excess .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] for CHNO: 264.1234) .

Q. What are the primary research applications of this compound in biochemistry and pharmacology?

- Answer : The compound serves as:

- A non-natural amino acid in peptide synthesis to study enzyme-substrate interactions, particularly in tyrosine kinase or G-protein-coupled receptor systems .

- A precursor for drug candidates : Methoxy groups enhance metabolic stability and membrane permeability, making it valuable in designing kinase inhibitors or antimicrobial peptides .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous buffers during in vitro assays?

- Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before diluting into buffer .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the carboxylic acid moiety without altering the methoxy-phenyl pharmacophore .

- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) where the carboxylate group is protonated .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from:

- Impurity profiles : Characterize batches using LC-MS to rule out by-products (e.g., demethylated analogs) .

- Assay conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control redox environments (methoxy groups are sensitive to oxidative degradation) .

Q. How can chiral inversion during storage or synthesis impact research outcomes, and how is it mitigated?

- Answer : Racemization at the α-carbon can reduce efficacy in enantiomer-specific targets (e.g., proteases). Mitigation includes:

- Low-temperature storage : Store at -20°C in inert atmospheres to slow degradation .

- Steric hindrance : Use bulky protecting groups (e.g., Fmoc) during synthesis to shield the chiral center .

Q. What advanced techniques are used to study the metabolic stability of this compound in vivo?

- Answer :

- Radiolabeled tracing : Incorporate C at the methoxy groups to track metabolic by-products .

- Liver microsome assays : Incubate with cytochrome P450 enzymes to identify oxidation hotspots (e.g., demethylation at position 4) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.